molecular formula C15H15NO2 B311031 N-(3-hydroxyphenyl)-3-phenylpropanamide

N-(3-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B311031
M. Wt: 241.28 g/mol
InChI Key: QJEWKVODMGPCBV-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a phenyl group at the terminal position of the propanamide chain. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the phenolic hydroxyl group, which may influence solubility, bioavailability, and molecular interactions.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H15NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,16,18)

InChI Key

QJEWKVODMGPCBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

(a) N-(3-hydroxypropyl)-3-phenylpropanamide ()
  • Structure : Differs by having a hydroxypropyl group instead of 3-hydroxyphenyl.
  • Properties : NMR data (¹H and ¹³C) confirm the amide linkage and hydroxypropyl substitution. The absence of an aromatic hydroxyl group likely reduces π-π stacking interactions compared to the target compound.
  • Relevance : Highlights the impact of aliphatic vs. aromatic hydroxyl groups on spectroscopic profiles and intermolecular interactions .
(b) N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide ()
  • Structure : Incorporates a methyl-oxazole ring instead of 3-hydroxyphenyl.
  • Properties: Molecular weight: 230.26 g/mol. logP: 2.77 (moderate lipophilicity). Hydrogen bond donors: 1; acceptors: 3.
(c) N-hydroxy-N-(3-methylphenyl)-3-phenylpropanamide ()
  • Structure : Features a hydroxyl group directly on the amide nitrogen and a 3-methylphenyl substituent.
  • Properties :
    • Molecular weight: 255.32 g/mol.
    • InChIKey: VEEUCOPFLDEGNM-UHFFFAOYSA-N.
  • Contrast : The N-hydroxyl group may increase reactivity (e.g., redox activity) but reduce steric hindrance compared to the 3-hydroxyphenyl group in the target compound .

Physicochemical Properties

The table below compares key properties of N-(3-hydroxyphenyl)-3-phenylpropanamide with its analogs:

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituent
This compound* ~257.30 (estimated) ~2.0 2 (amide + -OH) 3 (amide, -OH) 3-hydroxyphenyl
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide 230.26 2.77 1 4 Methyl-oxazole
N-(3-hydroxypropyl)-3-phenylpropanamide Not reported Not reported 2 3 Hydroxypropyl
N-(phenethyl)-3-phenylpropanamide () ~253.34 ~3.1 1 2 Phenethyl

*Estimated values based on structural similarities.

Key Observations :

  • The phenolic -OH in the target compound increases polarity (lower logP) compared to methyl-oxazole or phenethyl derivatives.
  • Higher hydrogen-bonding capacity may enhance solubility in polar solvents but reduce membrane permeability .

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